molecular formula C18H14N4O2 B10888379 Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide CAS No. 20096-31-5

Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide

Cat. No.: B10888379
CAS No.: 20096-31-5
M. Wt: 318.3 g/mol
InChI Key: LSSWSZLITHUBMT-UHFFFAOYSA-N
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Description

Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide is a derivative of indole-3-acetic acid, a well-known plant hormone belonging to the auxin family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide typically involves the reaction of indole-3-acetic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the indole ring, often facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various indole derivatives.

    Biology: Studied for its role in plant growth and development.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of plant growth regulators and other agricultural chemicals.

Mechanism of Action

The mechanism of action of indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin, promoting cell elongation and division. In microbial systems, it may interfere with cellular processes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar growth-promoting effects.

    Indole-3-butyric acid: Another auxin with similar applications in plant growth regulation.

    Indole-3-acetonitrile: A compound with similar chemical structure and biological activity.

Uniqueness

Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

CAS No.

20096-31-5

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C18H14N4O2/c23-16(9-11-10-19-14-7-3-1-5-12(11)14)21-22-17-13-6-2-4-8-15(13)20-18(17)24/h1-8,10,19-20,24H,9H2

InChI Key

LSSWSZLITHUBMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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